Carbamic chloride, (chloromethyl)ethyl-
Description
Carbamic chloride, (chloromethyl)ethyl- (IUPAC name: N-(chloromethyl)-N-ethylcarbamoyl chloride) is a chlorinated carbamate derivative characterized by a carbamoyl chloride group (-COCl) attached to an ethyl group and a chloromethyl substituent. Its molecular formula is C₄H₇Cl₂NO, with a molecular weight of 156.01 g/mol (inferred from structural analogs in ). This compound is reactive due to the presence of both the carbamoyl chloride (electrophilic) and chloromethyl (alkylating) groups, making it valuable in organic synthesis for introducing carbamate or amine functionalities.
Properties
CAS No. |
62179-52-6 |
|---|---|
Molecular Formula |
C4H7Cl2NO |
Molecular Weight |
156.01 g/mol |
IUPAC Name |
N-(chloromethyl)-N-ethylcarbamoyl chloride |
InChI |
InChI=1S/C4H7Cl2NO/c1-2-7(3-5)4(6)8/h2-3H2,1H3 |
InChI Key |
NYHTWFZRTZQTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCl)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic chloride, (chloromethyl)ethyl- can be synthesized through several methods. One common method involves the reaction of chloromethyl methyl ether with α-phenethyl alcohol in the presence of a catalyst. The reaction is typically carried out in a toluene solution at low temperatures (5-10°C) to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of carbamic chloride, (chloromethyl)ethyl- often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic chloride, (chloromethyl)ethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines and alcohols, to form carbamates and ureas.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and phenols are commonly used nucleophiles in substitution reactions.
Major Products
Carbamates: Formed through substitution reactions with alcohols and amines.
Ureas: Formed through reactions with amines.
Scientific Research Applications
Carbamic chloride, (chloromethyl)ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic chloride, (chloromethyl)ethyl- involves its ability to react with nucleophiles, leading to the formation of carbamates and ureas. The molecular targets and pathways involved in these reactions include:
Comparison with Similar Compounds
Dimethylcarbamic Chloride (CAS 79-44-7)
Structure: ClCON(CH₃)₂ Molecular Formula: C₃H₆ClNO Molecular Weight: 107.54 g/mol Key Properties:
- Highly reactive in hydrolysis and nucleophilic substitution.
- Used in pharmaceuticals and agrochemicals as a carbamoylating agent.
Comparison :
- Reactivity : Dimethylcarbamic chloride lacks the chloromethyl group, reducing its alkylation capacity compared to (chloromethyl)ethyl- derivatives.
- Applications : Primarily used for synthesizing dimethylcarbamates, whereas (chloromethyl)ethyl- derivatives may enable dual functionalization (e.g., carbamate and chloromethyl linkages).
N-(Chloromethyl)-N-phenylcarbamoyl Chloride (CAS not listed)
Structure: ClCON(C₆H₅)(CH₂Cl) Molecular Formula: C₈H₇Cl₂NO Molecular Weight: 204.05 g/mol Key Properties:
- Combines carbamoyl chloride with a benzyl chloride moiety.
- Used in polymer crosslinking and pharmaceutical intermediates.
Comparison :
N-Methyl-N-phenylcarbamoyl Chloride (CAS 4285-42-1)
Structure: ClCON(CH₃)(C₆H₅) Molecular Formula: C₈H₈ClNO Molecular Weight: 169.61 g/mol Key Properties:
- Intermediate in pesticide synthesis (e.g., carbaryl derivatives).
- Less reactive toward hydrolysis than aliphatic carbamic chlorides due to aromatic stabilization.
Comparison :
- Reactivity : The absence of a chloromethyl group limits alkylation applications.
- Thermal Stability : Higher stability due to the phenyl group compared to (chloromethyl)ethyl- derivatives.
Physicochemical and Reactivity Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Reactivity (Hydrolysis) | Key Applications |
|---|---|---|---|---|
| (Chloromethyl)ethyl- carbamic chloride | C₄H₇Cl₂NO | 156.01 | High (dual electrophilic sites) | Polymer modifiers, bioactive agents |
| Dimethylcarbamic chloride | C₃H₆ClNO | 107.54 | Moderate | Pharmaceuticals, dyes |
| N-Phenyl derivatives | C₈H₇Cl₂NO | 204.05 | Low (aromatic stabilization) | Crosslinking agents |
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